molecular formula C25H21ClN2O3 B3733293 N-(3-chloro-2-methylphenyl)-2-(2,4-dimethoxyphenyl)-4-quinolinecarboxamide

N-(3-chloro-2-methylphenyl)-2-(2,4-dimethoxyphenyl)-4-quinolinecarboxamide

Cat. No.: B3733293
M. Wt: 432.9 g/mol
InChI Key: JLIFWHWFLIZYDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-2-methylphenyl)-2-(2,4-dimethoxyphenyl)-4-quinolinecarboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is known for its biological activity and is often found in pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-2-(2,4-dimethoxyphenyl)-4-quinolinecarboxamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the carboxamide group and the substitution of the phenyl rings with chloro and methoxy groups. Common reagents used in these reactions include anhydrous solvents, catalysts like palladium or copper, and various organic bases and acids to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems to ensure high yield and purity. The use of advanced purification methods such as chromatography and crystallization would be essential to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-2-(2,4-dimethoxyphenyl)-4-quinolinecarboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Halogen atoms or other groups can be substituted on the aromatic rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions could introduce new functional groups on the aromatic rings.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: It may have potential as a pharmaceutical agent due to its quinoline core, which is known for its therapeutic properties.

    Industry: It can be used in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-2-(2,4-dimethoxyphenyl)-4-quinolinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA or inhibit enzyme activity, leading to various biological effects. The exact pathways and targets would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-2-(2,4-dimethoxyphenyl)-4-quinolinecarboxamide
  • N-(2-methylphenyl)-2-(2,4-dimethoxyphenyl)-4-quinolinecarboxamide
  • N-(3-chloro-2-methylphenyl)-2-(2,4-dimethoxyphenyl)-4-quinolinecarboxylic acid

Uniqueness

N-(3-chloro-2-methylphenyl)-2-(2,4-dimethoxyphenyl)-4-quinolinecarboxamide is unique due to the specific combination of functional groups and the quinoline core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-(2,4-dimethoxyphenyl)quinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN2O3/c1-15-20(26)8-6-10-21(15)28-25(29)19-14-23(27-22-9-5-4-7-17(19)22)18-12-11-16(30-2)13-24(18)31-3/h4-14H,1-3H3,(H,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLIFWHWFLIZYDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-chloro-2-methylphenyl)-2-(2,4-dimethoxyphenyl)-4-quinolinecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(3-chloro-2-methylphenyl)-2-(2,4-dimethoxyphenyl)-4-quinolinecarboxamide
Reactant of Route 3
Reactant of Route 3
N-(3-chloro-2-methylphenyl)-2-(2,4-dimethoxyphenyl)-4-quinolinecarboxamide
Reactant of Route 4
Reactant of Route 4
N-(3-chloro-2-methylphenyl)-2-(2,4-dimethoxyphenyl)-4-quinolinecarboxamide
Reactant of Route 5
Reactant of Route 5
N-(3-chloro-2-methylphenyl)-2-(2,4-dimethoxyphenyl)-4-quinolinecarboxamide
Reactant of Route 6
Reactant of Route 6
N-(3-chloro-2-methylphenyl)-2-(2,4-dimethoxyphenyl)-4-quinolinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.